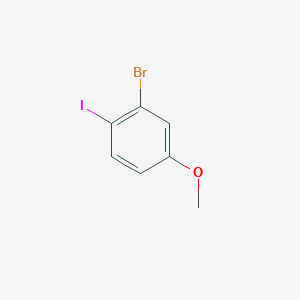![molecular formula C9H18ClN B1521097 2-Azaspiro[4.5]decane hydrochloride CAS No. 36392-74-2](/img/structure/B1521097.png)
2-Azaspiro[4.5]decane hydrochloride
Vue d'ensemble
Description
2-Azaspiro[4.5]decane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds . It is used as a pharmaceutical intermediate in the synthesis of various medications, particularly in the development of central nervous system drugs . The IUPAC name for this compound is 2-azaspiro[4.5]decane hydrochloride .
Synthesis Analysis
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular formula of 2-Azaspiro[4.5]decane hydrochloride is C9H18ClN . The average mass is 175.699 Da and the monoisotopic mass is 175.112778 Da .Physical And Chemical Properties Analysis
The physical form of 2-Azaspiro[4.5]decane hydrochloride is oil . It has a molecular weight of 175.7 . The storage temperature is under -10°C .Applications De Recherche Scientifique
Anticonvulsant Properties
2-Azaspiro[4.5]decane hydrochloride and its derivatives have been extensively studied for their anticonvulsant properties. Kamiński, Obniska, and Dybała (2008) synthesized N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione. These compounds displayed significant anticonvulsant activity in various models, including the maximal electroshock (MES) test (Kamiński, Obniska, & Dybała, 2008). Another study by Obniska, Kamiński, and Tatarczyńska (2006) also focused on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties (Obniska, Kamiński, & Tatarczyńska, 2006).
Anticancer Activity
The potential anticancer activity of 2-Azaspiro[4.5]decane derivatives has been explored. Flefel, El‐Sayed, Mohamed, El-Sofany, and Awad (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and found that these compounds showed moderate to high inhibition activities against various human cancer cell lines, including HepG-2, PC-3, and HCT116 (Flefel et al., 2017).
Synthetic Challenges and Approaches
The synthesis of 2-Azaspiro[4.5]decane hydrochloride presents unique challenges, particularly in achieving the azaspiro[4.5]decane core structure. Lee and Zhao Zu-Chun (1999) and Matsumura, Aoyagi, and Kibayashi (2003) both provided insights into the synthetic approaches to achieve this core structure, highlighting the use of intramolecular reactions (Lee & Zhao Zu-Chun, 1999) (Matsumura, Aoyagi, & Kibayashi, 2003).
Miscellaneous Applications
- Spiroaminals Synthesis: Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system, which is central to many biologically active compounds (Sinibaldi & Canet, 2008).
- Trifluoromethylation: Han, Liu, and Wang (2014) achieved copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to trifluoromethylated 2-azaspiro[4.5]decanes (Han, Liu, & Wang, 2014).
- Atom Transfer Radical Spirocyclization: Diaba, Montiel, Martínez-Laporta, and Bonjoch (2013) discussed atom transfer radical dearomatizing spirocyclization leading to 2-azaspiro[4.5]decadienes (Diaba et al., 2013).
Safety And Hazards
The safety information for 2-Azaspiro[4.5]decane hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2-Azaspiro[4.5]decane hydrochloride is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .
Propriétés
IUPAC Name |
2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFBXPWDNPPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




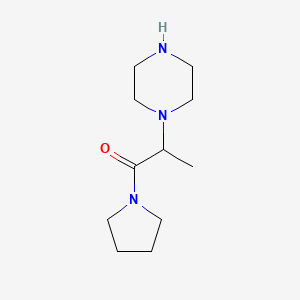
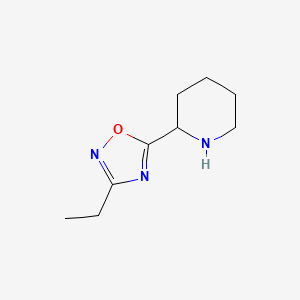
![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)
![Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1521020.png)


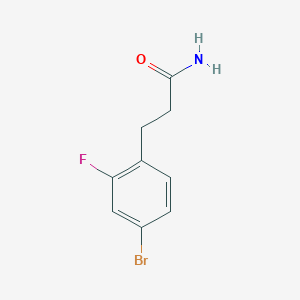
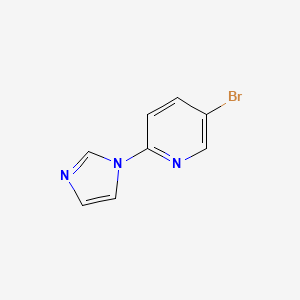


![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

